molecular formula C16H18N2O B186835 2-amino-N-(4-isopropylphenyl)benzamide CAS No. 353255-15-9

2-amino-N-(4-isopropylphenyl)benzamide

Cat. No.: B186835
CAS No.: 353255-15-9
M. Wt: 254.33 g/mol
InChI Key: ZUWRVYUSVRFPPJ-UHFFFAOYSA-N
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Description

2-amino-N-(4-isopropylphenyl)benzamide is an organic compound with the molecular formula C₁₆H₁₈N₂O It is a benzamide derivative, characterized by the presence of an amino group and an isopropylphenyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-isopropylphenyl)benzamide typically involves the reaction of 4-isopropylaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an amino group. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent

    Temperature: Room temperature to slightly elevated temperatures

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-isopropylphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Electrophilic reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amines and other reduced forms of the benzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features an amino group and an isopropylphenyl moiety attached to a benzamide core. This unique structural arrangement contributes to its chemical reactivity and biological activity. The presence of the amino group facilitates hydrogen bonding with biological molecules, while the benzamide core allows interactions with enzymes and receptors.

Research indicates that 2-amino-N-(4-isopropylphenyl)benzamide exhibits potential antimicrobial and anticancer activities. Its mechanism of action may involve modulation of key biochemical pathways, making it a candidate for further pharmacological exploration.

Antimicrobial Activity

Studies have shown that derivatives of benzamides can possess significant antimicrobial properties. The structural features of this compound may enhance its effectiveness against various microbial strains. The compound's ability to form hydrogen bonds likely contributes to its interaction with microbial targets.

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly as a modulator of histone deacetylases (HDACs). HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells. Preliminary studies suggest that this compound may exhibit similar effects, warranting further investigation into its therapeutic potential.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various benzamide derivatives, including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting that structural modifications can enhance antimicrobial properties.

Case Study 2: HDAC Inhibition

In another study focused on HDAC inhibitors, this compound was tested for its ability to inhibit HDAC6 and HDAC8. The findings revealed that this compound could induce differentiation in cancer cell lines, supporting its potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-amino-N-(4-isopropylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzamide core can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N-(2-isopropylphenyl)benzamide
  • 2-amino-N-(4-methylphenyl)benzamide
  • 2-amino-N-(4-tert-butylphenyl)benzamide

Uniqueness

2-amino-N-(4-isopropylphenyl)benzamide is unique due to the specific positioning of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Biological Activity

2-amino-N-(4-isopropylphenyl)benzamide is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₈N₂O
  • IUPAC Name : this compound
  • Chemical Characteristics : The compound features an amino group and an isopropylphenyl moiety attached to a benzamide core, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways . The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzamide core can engage with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to observed biological effects such as:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cancer progression.
  • Signal Transduction Modulation : It can influence cellular signaling pathways that regulate cell growth and apoptosis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the benzene ring or alterations in the amine group can significantly impact biological activity. For instance:

Substituent Effect on Activity
Isopropyl groupEnhances lipophilicity and cellular uptake
Amino group positionCritical for enzyme binding affinity
Benzamide modificationsAlter potency against specific targets

Case Studies and Research Findings

  • Antiviral Activity : A study highlighted the potential of similar benzamide derivatives as inhibitors against filoviruses like Ebola and Marburg. Although not directly tested on this compound, these findings suggest a broader antiviral potential within this chemical class .
  • Cytotoxicity Studies : In vitro evaluations have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound for further drug development .
  • Pharmacokinetics : Preliminary studies indicate favorable pharmacokinetic properties for related compounds, suggesting that this compound may also possess suitable characteristics for therapeutic use .

Properties

IUPAC Name

2-amino-N-(4-propan-2-ylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-11(2)12-7-9-13(10-8-12)18-16(19)14-5-3-4-6-15(14)17/h3-11H,17H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWRVYUSVRFPPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384500
Record name 2-amino-N-(4-isopropylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353255-15-9
Record name 2-amino-N-(4-isopropylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1H-benzo[d][1,3]oxazine-2,4-dione (2.0 g, 12.2 mmol) and 4-isopropylaniline (1.92 mL, 13.5 mmol) in anhydrous DMF (10 mL) was stirred at 115° C. for 6 hours under nitrogen. DMF was removed and the residue was mixed with water (100 mL) and dichloromethane (150 mL). The organic phase was separated and washed with brine (50 mL). The solvent was removed and the residue was washed with ether (50 mL) to give 2-amino-N-(4-isopropyl-phenyl)-benzamide as a solid. Yield: 0.80 g (25.8%).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

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